Xanthoxic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

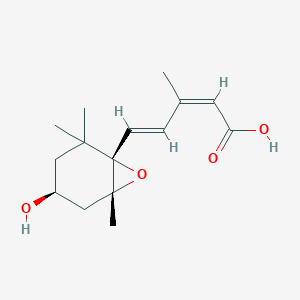

Xanthoxic acid is an apo carotenoid sesquiterpenoid.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Antioxidant Properties

Xanthoxic acid derivatives, particularly D609, have been identified as novel antioxidants. Research indicates that these compounds can scavenge free radicals such as hydroxyl radicals and hydrogen peroxide, mimicking glutathione's protective mechanisms. This antioxidant activity suggests potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and inflammatory disorders .

Phytochemistry and Plant Stress Responses

this compound plays a crucial role in the biosynthesis of abscisic acid (ABA), a vital phytohormone involved in plant stress responses. The enzyme xanthoxin dehydrogenase catalyzes the conversion of xanthoxin to abscisyl aldehyde, thereby influencing ABA levels in plants like rice. Manipulating this pathway could enhance crop resilience against biotic and abiotic stresses, making it a target for agricultural biotechnology .

Agricultural Applications

Pesticides and Fungicides

Xanthates, derivatives of this compound, are extensively used in agriculture as pesticides and antifungal agents. Their efficacy in controlling pests and diseases makes them valuable for increasing crop yields. However, their environmental impact and toxicity raise concerns regarding their use in sustainable agriculture practices .

Soil Health and Fertility

Research into the application of xanthates in soil management has shown potential benefits in enhancing soil fertility and structure. These compounds can influence microbial activity and nutrient availability, contributing to improved soil health .

Environmental Applications

Water Quality Management

The use of xanthates in mining operations poses significant environmental risks due to their potential toxicity and persistence in water systems. Studies highlight the need for effective monitoring and management strategies to mitigate the impact of xanthate pollution on water quality. Research emphasizes the importance of understanding the degradation pathways of xanthates to develop safer alternatives or remediation techniques .

Ecotoxicology Studies

this compound derivatives have been studied for their ecotoxicological effects on aquatic organisms. Understanding their toxicity levels is crucial for assessing risks associated with industrial discharges containing xanthates, particularly in mining regions where these compounds are prevalent .

Materials Science Applications

Self-Assembled Monolayers

this compound is utilized in creating self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit unique properties that can be harnessed for various applications, including sensors and electronic devices. The stability and packing density of xanthate-derived SAMs make them suitable for advanced material applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Insights |

|---|---|---|

| Medical | Antioxidants (D609) | Effective free radical scavenger; potential therapeutic uses |

| Agricultural | Pesticides, fungicides | Enhances crop yields; concerns over environmental impact |

| Environmental | Water quality management; ecotoxicology | Need for monitoring; risks from mining activities |

| Materials Science | Self-assembled monolayers | Unique properties for sensors; stability issues |

Analyse Chemischer Reaktionen

Preparation of Xanthoxic Acid

This compound can be synthesized through the reaction of alkali metal xanthates with hydrochloric acid. This reaction typically occurs at low temperatures and can be represented as follows:

ROCS2K+HCl→ROH+CS2+KCl

In this reaction, the xanthate salt decomposes to yield an alcohol (ROH), carbon disulfide (CS₂), and potassium chloride (KCl) as products .

Decomposition Reactions

This compound is known to decompose under various conditions:

-

Thermal Decomposition : When subjected to heat or basic conditions, xanthotic acid decomposes into alcohol and carbon disulfide:

ROCS2HBaseROH+CS2

-

Hydrolysis : In the presence of water, this compound can also yield carbon disulfide and ethanol:

ROCS2H+H2O→ROH+CS2

Oxidation Reactions

Xanthotic acids can undergo oxidation to form dixanthogen disulfides. The reaction can be represented as follows:

2ROCS2Na+I2→ROC S S2C S OR+2NaI

This reaction highlights the ability of xanthates to participate in redox processes, producing more complex sulfur-containing compounds .

Alkylation Reactions

Xanthotic acids can also engage in alkylation reactions to form xanthate esters:

ROCS2K+R′X→ROC S SR +KX

This reaction showcases the versatility of xanthates in organic synthesis, allowing for the formation of various derivatives that can be utilized in different chemical contexts .

Stability of this compound

Xanthotic acids are generally unstable and sensitive to environmental conditions such as moisture and heat. They decompose readily, which poses challenges for their handling and storage. The stability of these compounds is influenced by pH levels; for instance, at lower pH levels, the decomposition rate increases significantly .

Environmental Concerns

The decomposition products of xanthotic acids, particularly carbon disulfide, are known to be toxic and present environmental hazards. Studies have indicated that xanthates may contribute to pollution in aquatic ecosystems, leading to bioaccumulation of heavy metals due to their chelating properties .

Eigenschaften

Molekularformel |

C15H22O4 |

|---|---|

Molekulargewicht |

266.33 g/mol |

IUPAC-Name |

(2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(7-12(17)18)5-6-15-13(2,3)8-11(16)9-14(15,4)19-15/h5-7,11,16H,8-9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t11-,14+,15-/m0/s1 |

InChI-Schlüssel |

XTFOFYSQUZTRGJ-SAZLWWCESA-N |

SMILES |

CC(=CC(=O)O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Isomerische SMILES |

C/C(=C/C(=O)O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |

Kanonische SMILES |

CC(=CC(=O)O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.